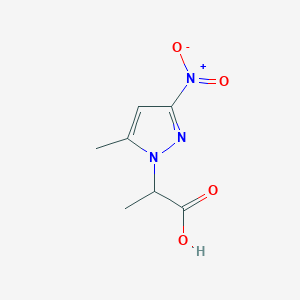

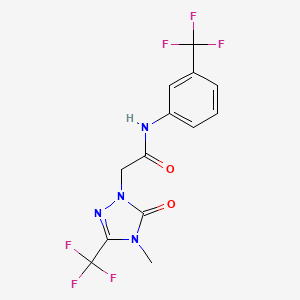

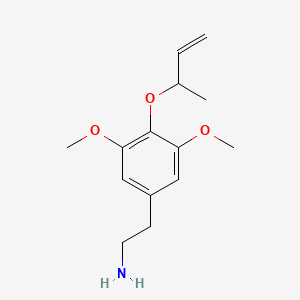

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid” is a derivative of pyrazole, a five-membered heterocyclic compound that contains two nitrogen atoms . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are found in pharmacological agents of diverse therapeutic categories such as celecoxib (an anti-inflammatory), the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole (an analgesic), betazole (a H2-receptor agonist), and the antidepressant agent fezolamide .

Synthesis Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- Synthesis of Heterocyclic Compounds : These compounds are used in synthesizing various heterocyclic compounds like benzothiazoles and pyrazole derivatives, which have significant applications in material science and pharmaceuticals (El’chaninov et al., 2018).

- Crystal Structure Analysis : They are crucial in studying crystal structures, providing insights into molecular arrangements and interactions. This is particularly important for understanding material properties and designing new materials (Kumarasinghe et al., 2009).

Material Sciences and Engineering

- Formation of Hydrogen Bonds : These compounds form complex hydrogen bond networks, which are studied for their potential in materials science, especially in designing materials with specific properties (Portilla et al., 2007).

- Innovative Synthesis Techniques : They are used in exploring new synthesis techniques like heterocyclization and ring transformation, contributing to advancements in chemical synthesis methods (Flores et al., 2014).

Corrosion Inhibition

- Inhibitors of Corrosion : Pyrazole derivatives have been studied for their efficacy as corrosion inhibitors, which is crucial in protecting metals and alloys in various industrial applications (Missoum et al., 2013).

Coordination Chemistry

- Coordination Complexes : Research has been conducted on the formation of coordination complexes using pyrazole-dicarboxylate acid derivatives, which is significant in coordination chemistry and material science (Radi et al., 2015).

Antimicrobial and Antifungal Applications

- Antimicrobial Properties : Some derivatives show antimicrobial properties, which are valuable in developing new antimicrobial agents (Sid et al., 2013).

Safety And Hazards

While specific safety and hazard information for “2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid” is not available, the related compound “3-(3-METHYL-1H-PYRAZOL-5-YL)PROPANOIC ACID (MPP)” may be harmful if inhaled, absorbed through skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation .

Propiedades

IUPAC Name |

2-(5-methyl-3-nitropyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-4-3-6(10(13)14)8-9(4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSQMZXEGCPJOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2354023.png)

![6-[(2-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2354033.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-5-carboxamide](/img/structure/B2354034.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2354038.png)

![N-[2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-yl]prop-2-enamide](/img/structure/B2354041.png)